Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid, which is a critical process in purine metabolism .
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the production of uric acid in the body .
Biochemical Pathways
The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can help manage conditions like gout, which are associated with high levels of uric acid .
Pharmacokinetics
Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug is excreted in both urine (approximately 49%, mostly as metabolites) and feces (approximately 45%, mostly as metabolites) . The mean terminal elimination half-life is approximately 5 to 8 hours .
Result of Action
The primary result of febuxostat’s action is a reduction in serum uric acid levels . This can alleviate symptoms of gout, a condition characterized by the accumulation of uric acid crystals in joints, leading to inflammation and pain .
Action Environment
The action of febuxostat can be influenced by various environmental factors. The drug’s metabolism and excretion can be affected by factors such as the patient’s renal and hepatic function . It’s also important to note that febuxostat should be used with caution in patients with a history of cardiovascular diseases due to an increased risk of cardiovascular fatal outcomes .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, the compound reduces the production of uric acid, which is beneficial in managing conditions like gout . The compound interacts with the molybdenum pterin site of xanthine oxidase, forming a tight binding that inhibits the enzyme’s activity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of xanthine oxidase . The reduction in uric acid levels can lead to decreased oxidative stress and inflammation, which are critical factors in conditions like gout and cardiovascular diseases . Additionally, the compound’s inhibition of xanthine oxidase can affect the production of reactive oxygen species (ROS), further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with xanthine oxidase. The compound binds to the enzyme’s molybdenum pterin site, inhibiting both the oxidized and reduced forms of the enzyme . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . The compound’s tight binding to xanthine oxidase ensures effective inhibition, making it a potent therapeutic agent for managing hyperuricemia and gout .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase, leading to sustained reductions in uric acid levels . Prolonged exposure to the compound may result in adaptive cellular responses, potentially altering its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces uric acid levels without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism . The compound inhibits xanthine oxidase, thereby reducing the conversion of hypoxanthine and xanthine to uric acid . This inhibition affects the overall metabolic flux of purine metabolism, leading to decreased levels of uric acid and its associated metabolites . The compound’s interaction with xanthine oxidase is a key factor in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound is absorbed rapidly after oral administration and is distributed widely in the body . It binds extensively to plasma proteins, particularly albumin, which facilitates its transport to target tissues . The compound’s distribution is influenced by its physicochemical properties, including its solubility and binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s localization is directed by its binding to the enzyme, which is predominantly found in the cytoplasm . This interaction ensures that the compound effectively inhibits xanthine oxidase activity, leading to its therapeutic effects .
Properties
IUPAC Name |
methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAIQMGTEPBUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737332 | |
Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923942-34-1 | |
Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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